BRD4 BD1/BD2 Selectivity: LT052 Offers Balanced Potency and Moderate Selectivity Compared to Ultra-High Selectivity Probes
LT052 exhibits a 138-fold selectivity for BRD4 BD1 (IC50 = 87.7 nM) over BRD4 BD2 (IC50 = 12,130 nM) [1]. In comparison, the BD1-selective inhibitor GSK778 (iBET-BD1) shows an IC50 of 41 nM for BRD4 BD1 but lacks reported BD2 selectivity data in the primary literature . CDD-787 demonstrates substantially higher BD1 potency (IC50 = 3.3 nM) and extreme selectivity (>3,000-fold) over BD2 , while XL-126 shows IC50 = 11.9 nM for BRD4 BD1 with 261-fold selectivity . LT052 occupies an intermediate selectivity space, offering sufficient BD1 preference to dissect domain-specific functions while maintaining a potency profile suitable for cellular and in vivo studies without the potential for extreme on-target toxicity associated with ultra-potent probes.
| Evidence Dimension | BRD4 BD1 vs. BD2 Selectivity Ratio |
|---|---|
| Target Compound Data | 138-fold (IC50 BD1: 87.7 nM; IC50 BD2: 12,130 nM) |
| Comparator Or Baseline | GSK778: BD1 IC50 41 nM (BD2 selectivity not reported); CDD-787: >3,000-fold; XL-126: 261-fold; JQ1 (pan-BET): 0.43-fold (BD1: 77 nM, BD2: 33 nM) |
| Quantified Difference | LT052 provides 138-fold BD1 preference, greater than pan-BET JQ1 (0.43-fold) but less extreme than CDD-787 (>3,000-fold) |
| Conditions | TR-FRET or AlphaScreen biochemical assays using recombinant BRD4 bromodomains |
Why This Matters
Researchers requiring clear BD1-dependent phenotypes without confounding BD2 engagement should select LT052 for its balanced selectivity profile, avoiding the potential for masked BD2 effects seen with pan-inhibitors while not over-committing to the ultra-high selectivity that may limit physiological relevance.
- [1] Jiang F, et al. J Med Chem. 2019;62(24):11080-11107. View Source
